Omeprazole Acid Methyl Ester Sulfide
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 4-methoxy-6-[(6-methoxy-1H-benzimidazol-2-yl)sulfanylmethyl]-5-methylpyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O4S/c1-10-15(19-8-12(16(10)24-3)17(22)25-4)9-26-18-20-13-6-5-11(23-2)7-14(13)21-18/h5-8H,9H2,1-4H3,(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIIBPAIRGUTVPL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CN=C1CSC2=NC3=C(N2)C=C(C=C3)OC)C(=O)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70858257 | |
| Record name | Methyl 4-methoxy-6-{[(6-methoxy-1H-benzimidazol-2-yl)sulfanyl]methyl}-5-methylpyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70858257 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
373.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
120003-82-9 | |
| Record name | Methyl 4-methoxy-6-{[(6-methoxy-1H-benzimidazol-2-yl)sulfanyl]methyl}-5-methylpyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70858257 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Process Development for the Compound
Development of Novel Synthetic Routes
The creation of the core molecular structure, which links a benzimidazole (B57391) ring system to a pyridine (B92270) moiety through a methyl sulfide (B99878) bridge, has been the subject of considerable synthetic innovation.
The fundamental synthesis of the sulfide intermediate involves coupling a substituted 2-mercaptobenzimidazole (B194830) with a chloromethylpyridine derivative. rjpbcs.com Traditionally, this is achieved through a nucleophilic substitution reaction where 2-mercapto-5-methoxybenzimidazole is reacted with 2-chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride in the presence of a base like sodium hydroxide (B78521). chemicalbook.com
More advanced and novel approaches for the construction of the benzimidazole scaffold itself utilize metal catalysis, offering pathways with potentially milder conditions and higher efficiency. Heterogeneous catalysts, in particular, have been explored for the direct synthesis of benzimidazole derivatives.
Copper-Palladium Catalysis : A multifunctional Cu-Pd/γ-Al2O3 catalyst has been shown to facilitate a transfer hydrogenation and successive cyclization coupling reaction from o-nitroaniline and an alcohol to produce benzimidazole derivatives in high yields. rsc.orgresearchgate.net The synergy between the bimetallic catalyst and the acidic support (γ-Al2O3) is crucial for this transformation, and the catalyst can be reused multiple times. rsc.orgresearchgate.net
Gold Nanoparticle Catalysis : Supported gold nanoparticles (AuNPs), particularly on a TiO2 support, have proven effective in catalyzing the selective reaction between o-phenylenediamine (B120857) and aldehydes to yield 2-substituted benzimidazoles under ambient conditions. mdpi.com This method avoids the need for harsh additives and oxidants. mdpi.com
Copper-Catalyzed Domino Reactions : A facile one-pot method using a copper catalyst promotes a domino C-N cross-coupling reaction to generate 2-arylaminobenzimidazoles from thiourea (B124793) and 2-bromoaniline (B46623) precursors. nih.gov This approach addresses issues like the use of expensive catalysts and the low reactivity of certain starting materials. nih.gov
| Catalyst System | Reaction Type | Key Features | Reference |
|---|---|---|---|
| Cu-Pd/γ-Al2O3 | Transfer Hydrogenation & Cyclization | Heterogeneous, reusable, high yield. | rsc.org, researchgate.net |
| Au/TiO2 | Cyclization/Dehydrogenation | Heterogeneous, mild/ambient conditions, no additives required. | mdpi.com |
| Copper Salts (e.g., CuI) | Domino C-N Cross-Coupling | Homogeneous, cost-effective, good substrate tolerance. | nih.gov |
Visible-light photoredox catalysis has emerged as a powerful tool for forming carbon-heteroatom bonds under exceptionally mild conditions. beilstein-journals.org This technology offers a modern alternative for constructing the critical carbon-sulfur bond in Omeprazole (B731) Sulfide. The general strategy involves using a photocatalyst, such as a ruthenium or iridium complex or an organic dye like Eosin Y, which, upon excitation by visible light, can initiate single-electron transfer (SET) processes to generate reactive radical intermediates. beilstein-journals.orgmdpi.com
For sulfide formation, a thiyl radical can be generated from a thiol precursor via photo-oxidation. beilstein-journals.org This radical can then engage in coupling reactions. A particularly relevant advancement is the synergistic use of photoredox catalysis with nickel catalysis. acs.org In this dual catalytic system, alkyl radicals generated under photoredox conditions can abstract a hydrogen atom from a thiol, creating a thiyl radical. This sulfur-centered radical can then enter a nickel-mediated cross-coupling cycle with an aryl halide to form the desired thioether (sulfide) linkage. acs.org This approach is notable for its mild, room-temperature conditions and tolerance of various functional groups. acs.org
To improve process efficiency and reduce waste, one-pot synthetic strategies are highly desirable. A one-pot process for preparing omeprazole, which proceeds through the in-situ formation of the sulfide intermediate, has been developed. google.com This process starts with the reaction of 2-(chloromethyl)-3,5-dimethyl-4-methoxy pyridine hydrochloride and 2-mercapto-5-methoxy benzimidazole in a solvent such as ethyl acetate (B1210297) with an aqueous sodium hydroxide solution. google.com After the initial coupling reaction to form the thioether compound, the intermediate is not isolated. Instead, the reaction mixture is subjected to an in-situ oxidation step to yield the final sulfoxide (B87167) product. google.com Such one-pot procedures streamline the manufacturing process, reducing the number of unit operations and potential for material loss during isolation and purification of intermediates. google.comjlu.edu.cn
Omeprazole Acid Methyl Ester Sulfide is a prochiral molecule, serving as the direct precursor to the chiral sulfoxide, omeprazole. The sulfur atom in omeprazole is a stereocenter, and the development of its single (S)-enantiomer, esomeprazole (B1671258), has driven extensive research into stereoselective oxidation of the sulfide. whiterose.ac.ukwhiterose.ac.uk
The most successful methods employ metal-based catalysts in combination with chiral ligands. A modified Kagan-Sharpless type titanium-tartrate catalyst system is a prominent example used for the asymmetric synthesis of esomeprazole from its sulfide precursor. whiterose.ac.ukwhiterose.ac.uk This approach involves the oxidation of the sulfide using an oxidizing agent like cumene (B47948) hydroperoxide in the presence of a titanium complex (e.g., titanium(IV) isopropoxide) and a chiral diethyl tartrate ligand. whiterose.ac.uk Careful optimization of this catalytic system has achieved very high enantioselectivities (up to >99.5% ee). whiterose.ac.uk While the sulfide itself is achiral, its synthesis is a critical step for any subsequent stereoselective transformation, and the purity of the sulfide directly impacts the effectiveness of the asymmetric oxidation. whiterose.ac.uk
Optimization of Reaction Conditions and Yields
The choice of solvent is a critical parameter that influences reaction rates, yields, and the purity of this compound. nih.gov The synthesis typically occurs in a heterogeneous mixture, and the solvent must facilitate the interaction between the reactants, which may have different solubilities. google.com For the initial coupling reaction, solvents such as ethanol (B145695), 1,2-dimethoxyethane (B42094) (GLIMA), and ethyl acetate have been utilized. chemicalbook.comgoogle.commdpi.com
The solubility of Omeprazole Sulfide in various organic solvents is crucial for its purification by crystallization, which is a key step to ensure sufficient purity for the subsequent oxidation reaction. nih.gov Solubility data has been systematically measured across a range of temperatures. nih.govresearchgate.net
| Solvent | Solubility (mole fraction, x103) | Reference |
|---|---|---|
| Acetone (B3395972) | 15.26 | researchgate.net |
| Ethyl Acetate | 10.33 | researchgate.net |
| Methanol (B129727) | 2.59 | researchgate.net |
| Ethanol | 1.58 | researchgate.net |
| Isopropanol | 0.81 | researchgate.net |
| n-Propanol | 1.03 | researchgate.net |
| n-Butanol | 0.74 | researchgate.net |
As shown in the table, the solubility is highest in acetone and ethyl acetate, and significantly lower in alcohols like methanol and ethanol. researchgate.net This differential solubility is exploited during purification. For the subsequent oxidation step to form the sulfoxide, a two-phase solvent system is often necessary due to the sensitivity of the product. whiterose.ac.uk A common system involves a chlorinated solvent like methylene (B1212753) chloride or an aromatic solvent like toluene (B28343), often in a mixture with an alcohol such as ethanol. google.com
Catalyst Development and Performance Evaluation
The critical step in converting this compound to Omeprazole is the selective oxidation of the sulfide to a sulfoxide. Catalyst development has been a primary focus to control this oxidation, prevent the formation of the sulfone by-product, and achieve high yields and purity. researchgate.netgoogle.com In asymmetric synthesis, the goal is to produce a single enantiomer, such as (S)-Esomeprazole, which requires highly enantioselective catalysts. whiterose.ac.ukwhiterose.ac.uk
A variety of catalytic systems have been developed, ranging from metal-based catalysts to biocatalysts.
Heteropolyacids (HPAs): Keggin-type heteropolyacids, such as H₃PW₁₂O₄₀, have been reported as effective, economical, and green catalysts for the selective oxidation of the sulfide precursor. researchgate.netscispace.comresearchgate.net When used with hydrogen peroxide (H₂O₂) as the oxidant, these catalysts provide excellent yields. researchgate.net They function as heterogeneous catalysts, which simplifies their separation, recovery, and reuse. researchgate.net
Metal Catalysts: Various metal-based systems have been employed. Sodium molybdate (B1676688) and sodium tungstate, used with H₂O₂, are effective catalysts for the oxidation. google.com Vanadium catalysts, including vanadium pentoxide and vanadium acetylacetonate, have also been described for this transformation. google.com For asymmetric synthesis, a modified Kagan-type titanium tartrate catalyst system has been investigated, achieving very high enantioselectivity (up to >99.5% enantiomeric excess) in the synthesis of (S)-Esomeprazole. whiterose.ac.ukwhiterose.ac.uk
Biocatalysts: Microbial catalysts offer a green alternative for enantioselective oxidation. Fungi and bacteria, such as strains of Cunninghamella echinulata and Rhodococcus rhodochrous, have been used to catalyze the bio-oxidation of the sulfide to produce (R)- or (S)-omeprazole with high enantioselectivity. researchgate.net These whole-cell systems can be immobilized and reused, adding to their sustainability. researchgate.net
Below is a table summarizing various catalysts used in the oxidation of this compound.
Table 1: Catalyst Performance in the Synthesis of Omeprazole Sulfoxide
| Catalyst System | Oxidant | Key Performance Aspects | References |
|---|---|---|---|
| Heteropolyacids (e.g., H₃PW₁₂O₄₀) | Hydrogen Peroxide (H₂O₂) | High selectivity for sulfoxide, economical, reusable heterogeneous catalyst. | researchgate.net, scispace.com, researchgate.net |
| Sodium Molybdate (Na₂MoO₄) | Hydrogen Peroxide (H₂O₂) | Effective catalysis, allows for high purity product. | google.com |
| Titanium Tartrate Complex | Cumene Hydroperoxide | High enantioselectivity (>99.5% ee) for (S)-Esomeprazole. | whiterose.ac.uk, whiterose.ac.uk |
| Microbial (e.g., R. rhodochrous) | - (Whole-cell oxidation) | High enantioselectivity (>99% ee), operates in biphasic systems. | researchgate.net |
| m-Chloroperbenzoic Acid (m-CPBA) | - (Is the oxidant) | Effective but expensive; use of halogenated solvents is a drawback. | google.com, nih.gov |
Temperature and Pressure Influences on Reaction Efficiency
Temperature is a critical parameter in the synthesis of this compound and its subsequent oxidation. The thermal stability of the final product, Omeprazole, is limited, with decomposition observed starting at 135°C, indicating that controlled temperatures are crucial throughout the process to prevent degradation. nih.gov
The initial condensation step to form the sulfide is often conducted at elevated temperatures, with some procedures using reflux conditions between 70-90°C in solvents like ethanol. researchgate.netchemicalbook.com However, the subsequent oxidation step to form the sulfoxide is highly sensitive to temperature, and reaction conditions are carefully controlled to maximize yield and selectivity while minimizing the formation of the undesired sulfone by-product.
Low-Temperature Oxidation: Many procedures employ low temperatures to control the exothermic oxidation reaction. Processes using potent oxidants like m-chloroperbenzoic acid (m-CPBA) or peracetic acid are often run at sub-zero temperatures, such as 0°C or even -25°C. nih.govgoogle.com
Moderate-Temperature Oxidation: When using catalytic systems with hydrogen peroxide, the temperature is typically kept between -5°C and 10°C. google.com Other methods suggest a range of 20-40°C is also effective. google.com
There is less information available regarding the specific influence of pressure, as most described syntheses appear to be conducted at atmospheric pressure.
Table 2: Temperature Conditions in Omeprazole Synthesis Steps
| Synthetic Step | Reagents/Catalyst | Temperature Range (°C) | Rationale | References |
|---|---|---|---|---|
| Condensation (Sulfide formation) | NaOH in Ethanol | 70 to 90 | To drive the reaction to completion. | chemicalbook.com |
| Oxidation (Sulfoxide formation) | Peracetic Acid | -25 | Control of highly reactive oxidant. | google.com |
| Oxidation (Sulfoxide formation) | m-CPBA | 0 | Control selectivity and prevent over-oxidation. | nih.gov |
| Oxidation (Sulfoxide formation) | H₂O₂ / Sodium Molybdate | -5 to 10 | Balance reaction rate and selectivity. | google.com |
| Oxidation (Sulfoxide formation) | Generic Organic Solvent | 20 to 40 | Milder conditions for controlled oxidation. | google.com |
Atom Economy and Green Chemistry Metrics in Synthesis
Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. primescholars.com The synthesis of pharmaceuticals often involves multi-step processes where atom economy can be low. primescholars.com
The synthesis of this compound and its conversion to Omeprazole involves two main transformations with different atom economy profiles:
Condensation Reaction: The formation of the sulfide intermediate from 2-mercapto-5-methoxybenzimidazole and 2-chloromethyl-4-methoxy-3,5-dimethylpyridine typically uses a base like sodium hydroxide. In this step, sodium chloride (NaCl) and water are formed as by-products. The atoms of these by-products are not incorporated into the final sulfide, leading to a lower atom economy.
Oxidation Reaction: The atom economy of the oxidation step is highly dependent on the chosen oxidant.
High Atom Economy: Using hydrogen peroxide (H₂O₂) as the oxidant is highly atom-economical. The only by-product is water, meaning most atoms from the reactants (the sulfide and H₂O₂) are utilized.
Low Atom Economy: In contrast, using an oxidant like m-chloroperbenzoic acid (m-CPBA) results in poor atom economy. The m-chlorobenzoic acid molecule is generated as a large waste by-product for every molecule of sulfide oxidized.
Green Chemistry Principles in Synthesis
The pharmaceutical industry is increasingly adopting green chemistry principles to minimize its environmental footprint. core.ac.uk For the synthesis of this compound and its derivatives, this involves employing greener solvents, developing reusable catalytic systems, and implementing effective waste management strategies.
Utilization of Environmentally Benign Solvents
The choice of solvent is critical from both a process and an environmental perspective. Historically, syntheses often used halogenated solvents like dichloromethane (B109758) and chloroform (B151607). google.comnih.gov However, due to environmental and regulatory concerns, there is a strong preference for avoiding these solvents. google.comgoogle.com
Green chemistry encourages the use of more benign alternatives. Research into the synthesis of omeprazole has identified several preferable solvent systems:
Alcohols: Methanol and ethanol are frequently used, often in mixtures with water. google.comchemicalbook.com These are biodegradable and less toxic than halogenated options.
Esters and Ethers: Solvents like ethyl acetate and tetrahydrofuran (B95107) (THF) are also considered more environmentally friendly choices. google.comresearchgate.net
Solvent Reduction: Optimization strategies, such as determining the ideal properties of methanol/water mixtures, have been shown to reduce the total volume of organic solvent required, further lessening the environmental impact. researchgate.net
Table 3: Solvents Used in Omeprazole Synthesis
| Solvent | Classification | Use in Synthesis | References |
|---|---|---|---|
| Dichloromethane | Halogenated | Oxidation step; extraction. | google.com |
| Chloroform | Halogenated | Oxidation step; extraction. | nih.gov |
| Methanol | Alcohol (Benign) | Condensation; oxidation; purification. | chemicalbook.com, google.com |
| Ethanol | Alcohol (Benign) | Condensation; oxidation. | chemicalbook.com, google.com |
| Ethyl Acetate | Ester (Benign) | Oxidation; extraction. | google.com, google.com |
| Tetrahydrofuran (THF) | Ether (Benign) | Synthesis of intermediates. | researchgate.net |
Design of Catalytic and Reusable Systems
A key principle of green chemistry is the use of catalysts to reduce energy consumption and waste, with a particular emphasis on systems that can be recovered and reused.
Heterogeneous Catalysts: As mentioned previously, heteropolyacids (HPAs) are a prime example of a reusable catalytic system for the oxidation step. researchgate.net Being solid catalysts, they can be easily filtered from the reaction mixture and reactivated for subsequent batches, reducing both cost and waste. researchgate.net
Immobilized Biocatalysts: The use of whole-cell biocatalysts, such as immobilized Rhodococcus rhodocrous cells, for asymmetric oxidation represents another advanced reusable system. researchgate.net Immobilization allows for easy separation of the catalyst from the product and enhances the stability of the biocatalyst for repeated use.
Waste Minimization and By-Product Management
Effective waste minimization involves a hierarchy of strategies: source reduction, recycling, treatment, and disposal. core.ac.uktexas.gov In the synthesis of this compound, waste is generated primarily from by-products, solvents, and purification steps.
By-Product Management: The main by-product from the initial condensation step is an inorganic salt, such as sodium chloride. chemicalbook.comgoogle.com While this is a low-toxicity by-product, it must be removed to ensure the purity of the final product. This is typically achieved through simple washing and extraction steps. scispace.com However, inefficient removal can impact product quality. google.com
Source Reduction: The most effective way to manage waste is to avoid its creation. The shift from stoichiometric oxidants like m-CPBA to catalytic systems using H₂O₂ is a perfect example of source reduction. This change eliminates the large organic by-product (m-chlorobenzoic acid) and replaces it with water, a benign substance. researchgate.net
Solvent Recycling: Where possible, used solvents can be recovered and purified for reuse through distillation, which reduces both the consumption of fresh solvent and the volume of waste requiring disposal.
Inventory Management: On a broader scale, principles like careful inventory management of chemical reagents help prevent the over-purchasing of materials that may expire and require disposal as hazardous waste. iu.edu
By integrating these green chemistry principles, the synthesis of this compound can be made more efficient, cost-effective, and environmentally sustainable.
Flow Chemistry Applications for Scalability and Efficiency
The transition from batch to continuous flow manufacturing represents a significant advancement in the synthesis of pharmaceutical intermediates like the sulfide precursor to omeprazole. nclinnovations.orgflinders.edu.au Flow chemistry offers superior control over reaction parameters, enhanced heat and mass transfer, and improved safety, which are critical for industrial-scale production. nih.govalmacgroup.com
Research has demonstrated the successful application of continuous flow principles to the synthesis of sulfoxides, such as esomeprazole, from their corresponding sulfide precursors. researchgate.net In one notable process, a homogeneous catalysis system in a continuous flow microreactor was used for the asymmetric oxidation of the sulfide. This method dramatically reduced the reaction time from a typical 2 hours in a batch process to just 48 seconds, while achieving a high yield of 98%. researchgate.net Such systems benefit from precise temperature control, mitigating the exothermic nature of oxidation reactions, and allow for rapid mixing, leading to purer products and more consistent quality. flinders.edu.auresearchgate.net
The advantages of continuous flow for this type of synthesis include:
Drastic Reduction in Reaction Time : Processes that take hours in batch reactors can be completed in seconds or minutes. nclinnovations.orgresearchgate.net
Enhanced Safety : The small reactor volumes confine hazardous reagents and better manage exothermic reactions. almacgroup.com
Improved Yield and Purity : Superior process control minimizes the formation of by-products. researchgate.net
Scalability : Production can be scaled up by running the system for longer durations or by "numbering up" (running multiple reactors in parallel). almacgroup.com
While direct reports on the flow synthesis of "this compound" are specific to its subsequent oxidation product, the principles are directly applicable. The technology provides a robust platform for the efficient and scalable production of the sulfide intermediate itself. nclinnovations.orgresearchgate.net
| Parameter | Batch Synthesis | Continuous Flow Synthesis | Reference |
|---|---|---|---|
| Reaction Time | 1-4 hours | ≤ 1 minute to 48 seconds | nclinnovations.orgresearchgate.net |
| Yield | ~85% | Up to 98% | nclinnovations.orgresearchgate.net |
| Process Control | Limited control over exotherms and mixing | Precise control of temperature, pressure, and mixing | flinders.edu.aualmacgroup.com |
| Scalability | Challenging, requires reactor redesign | Straightforward (longer run time or numbering-up) | nih.govalmacgroup.com |
Precursor Synthesis and Intermediate Isolation
The construction of the target sulfide relies on the efficient synthesis and isolation of two key heterocyclic building blocks: a benzimidazole derivative and a pyridine derivative.
Benzimidazole Precursor: 2-Mercapto-5-methoxybenzimidazole
A common laboratory and industrial synthesis involves the reaction of 4-methoxy-o-phenylenediamine with carbon disulfide in a basic medium, typically using potassium hydroxide in ethanol. prepchem.comresearchgate.net The diamine undergoes cyclization with carbon disulfide to form the desired 2-mercaptobenzimidazole ring system. prepchem.com The product is typically isolated as an off-white to yellowish-brown powder. sheetalchemicals.com
Pyridine Precursor: 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine Hydrochloride
The synthesis of this reactive pyridine intermediate is critical for coupling with the benzimidazole moiety. A prevalent method involves the chlorination of the corresponding alcohol, 4-methoxy-3,5-dimethyl-2-hydroxymethylpyridine. chemicalbook.comchemicalbook.com This transformation is commonly achieved using thionyl chloride (SOCl₂) in a solvent like dichloromethane, which can produce the hydrochloride salt in quantitative yield. chemicalbook.comchemicalbook.com
Alternative green chemistry approaches have been developed to improve efficiency and reduce waste. rasayanjournal.co.in One optimized, three-step process begins with 3,5-Lutidine and proceeds to the final chlorinated product without the isolation of the first two intermediates, which enhances productivity and minimizes solvent use. rasayanjournal.co.in Another method employs triphosgene (B27547) in toluene as the chlorinating agent. google.com
| Precursor | Starting Material | Key Reagents | Yield | Reference |
|---|---|---|---|---|
| 2-Mercapto-5-methoxybenzimidazole | 4-methoxy-o-phenylenediamine | Carbon disulfide (CS₂), Potassium hydroxide (KOH) | 63% | prepchem.com |
| 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine HCl | 4-methoxy-3,5-dimethyl-2-hydroxymethylpyridine | Thionyl chloride (SOCl₂), Dichloromethane | 100% | chemicalbook.comchemicalbook.com |
| 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine HCl | 2-hydroxymethyl-4-methoxy-3,5-dimethyl pyridine | Triphosgene, Toluene | High | google.com |
The formation of the pivotal sulfide linkage is typically achieved via a nucleophilic substitution reaction. The thiol group of 2-mercapto-5-methoxybenzimidazole, usually deprotonated by a base such as sodium hydroxide, acts as a nucleophile, displacing the chloride from 2-chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride to form the thioether (sulfide) bond. whiterose.ac.ukwhiterose.ac.uk
A novel synthetic approach has been described that involves the formation of an ester intermediate. scispace.comsphinxsai.com In this procedure, 5-methoxy thiobenzimidazole is first converted to an ester. This ester intermediate is then coupled with the Grignard reagent of 2-chloromethyl-4-methoxy-3,5-dimethyl-pyridine to form the sulfide. scispace.comsphinxsai.com Another route involves the use of acetamide-sulfide compounds, which are oxidized and then hydrolyzed via a sulfinyl carboxylate intermediate before decarboxylation. wipo.int These strategies, which proceed through ester or carboxylate intermediates, provide alternative pathways to the final sulfide product, potentially offering advantages in purification or handling. The term "reactive esterified hydroxy group," such as a p-toluenesulfonyl group, has also been used to describe activated forms of the pyridine precursor for coupling reactions. google.com
Advanced Spectroscopic and Structural Elucidation Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms. For a molecule with the complexity of Omeprazole (B731) Acid Methyl Ester Sulfide (B99878), a combination of one-dimensional and multi-dimensional NMR experiments is essential for complete spectral assignment.
Multi-dimensional NMR for Complex Structural Assignment
Multi-dimensional NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are critical for piecing together the molecular puzzle of complex structures like Omeprazole Acid Methyl Ester Sulfide.
COSY (¹H-¹H Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically those on adjacent carbon atoms. For this compound, COSY would be used to trace the proton networks within the benzimidazole (B57391) and pyridine (B92270) ring systems.
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms. It is instrumental in assigning the carbon signals based on the already assigned proton signals.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons that are separated by two or three bonds. This is particularly powerful for identifying quaternary carbons and for connecting the different structural fragments of the molecule, such as linking the methyl ester group to the pyridine ring and the thioether bridge to both heterocyclic systems.
While specific multi-dimensional NMR data for this compound is not widely published, the expected correlations can be inferred from the known structure.
Table 1: Predicted ¹H and ¹³C NMR Data for this compound (Note: This table is predictive and based on typical chemical shifts for similar structures. Actual experimental values may vary.)
| Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Key HMBC Correlations |
|---|---|---|---|
| Pyridine Ring | |||
| Py-C2 | - | ~158 | H-CH₂S, H-Py-CH₃ |
| Py-C3 | - | ~125 | H-Py-CH₃, H-COOCH₃ |
| Py-C4-OCH₃ | ~3.9 | ~61 | - |
| Py-C5-CH₃ | ~2.2 | ~12 | H-Py-C6 |
| Py-C6 | ~8.2 | ~148 | H-CH₂S |
| Benzimidazole Ring | |||
| Bz-C2 | - | ~152 | H-CH₂S |
| Bz-C4(7) | ~7.5 | ~115 | H-Bz-C5(6) |
| Bz-C5(6)-OCH₃ | ~3.8 | ~56 | - |
| Bz-C5(6) | ~7.1 | ~150 | H-Bz-C4(7), H-Bz-C7(4) |
| Bz-C7(4) | ~6.9 | ~100 | H-Bz-C6(5) |
| Other | |||
| -CH₂S- | ~4.5 | ~35 | H-Py-C2, H-Bz-C2 |
| -COOCH₃ | ~3.9 | ~52 | - |
Advanced Techniques for Stereochemical Determination
The target molecule, this compound, is achiral as it possesses a sulfide linkage rather than the sulfoxide (B87167) group found in omeprazole, which is a stereocenter. Therefore, advanced NMR techniques for stereochemical determination, such as the use of chiral shift reagents or NOESY/ROESY for determining relative stereochemistry, are not applicable for the elucidation of this specific compound's structure. However, these techniques are crucial for the analysis of chiral related compounds like omeprazole and esomeprazole (B1671258). researchgate.net
Solid-State NMR for Non-Soluble Forms
Solid-State NMR (ssNMR) is a powerful technique for characterizing the structure and dynamics of materials in their solid form, which is particularly relevant for active pharmaceutical ingredients (APIs) and their impurities. It can provide information about polymorphism, tautomerism, and molecular conformation in the solid state. For omeprazole and its related compounds, ssNMR, particularly ¹³C and ¹⁵N Cross-Polarization Magic Angle Spinning (CPMAS) NMR, has been used to study the tautomerism of the benzimidazole ring system in the solid state. blogspot.com While specific ssNMR studies on this compound are not available in the public domain, this technique could be employed to confirm the tautomeric form and identify any potential polymorphic forms of this impurity.
Mass Spectrometry (MS)
Mass spectrometry is a cornerstone analytical technique for the identification and structural elucidation of pharmaceutical impurities, providing information on molecular weight and fragmentation patterns.
High-Resolution Mass Spectrometry for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS), often coupled with liquid chromatography (LC), is used to determine the exact mass of a molecule with high accuracy. This allows for the calculation of the elemental composition, which is a critical step in confirming the identity of an unknown impurity. For this compound (C₁₈H₁₉N₃O₄S), the expected exact mass can be calculated and compared with the experimental value obtained from HRMS analysis. Studies on omeprazole degradation products frequently employ LC-HRMS to identify and characterize novel impurities. researchgate.netresearchgate.net
Table 2: High-Resolution Mass Spectrometry Data for this compound
| Parameter | Value |
|---|---|
| Molecular Formula | C₁₈H₁₉N₃O₄S |
| Theoretical Monoisotopic Mass | 373.1147 u |
Fragmentation Pathway Analysis for Structural Insights
Tandem mass spectrometry (MS/MS) is used to fragment a selected precursor ion and analyze the resulting product ions. The fragmentation pattern provides a fingerprint of the molecule and allows for the elucidation of its structure. The fragmentation of omeprazole and its metabolites has been studied in detail, revealing characteristic losses and fragment ions. mdpi.com For this compound, the fragmentation would likely involve cleavage at the thioether bridge, as well as fragmentations within the pyridine and benzimidazole ring systems.
A plausible fragmentation pathway for the [M+H]⁺ ion of this compound would involve the initial cleavage of the C-S bonds, leading to characteristic fragment ions corresponding to the benzimidazole and pyridine moieties.
Table 3: Predicted Major Fragment Ions in the Mass Spectrum of this compound (Note: This table is predictive and based on known fragmentation patterns of similar compounds. Actual experimental results may show additional or different fragments.)
| m/z (Predicted) | Possible Fragment Structure | Description |
|---|---|---|
| 226 | [C₁₁H₁₂N₂O₂S]⁺ | Pyridine moiety with the thio-methylene group |
| 149 | [C₈H₉N₂O]⁺ | Methoxybenzimidazolyl cation |
Tandem Mass Spectrometry (MS/MS) for Elucidation of Substructures
Tandem mass spectrometry (MS/MS) is a powerful analytical technique used to determine the structure of ions by fragmenting them and analyzing the resulting products. For Omeprazole Sulfide (Molecular Weight: 329.42 g/mol ), electrospray ionization (ESI) typically produces a protonated molecular ion [M+H]⁺ at a mass-to-charge ratio (m/z) of 330. synzeal.comsigmaaldrich.com
Subsequent collision-induced dissociation (CID) of this precursor ion provides valuable information about its substructures. The fragmentation pattern of Omeprazole Sulfide is analogous to that of its parent compound, Omeprazole. The primary cleavage occurs at the methylene-sulfur bond, breaking the molecule into its constituent benzimidazole and pyridine moieties. This fragmentation pathway allows for unambiguous identification of the sulfide and distinguishes it from other related impurities like the sulfone or hydroxylated metabolites. nih.govresearchgate.net
The major fragment ions observed in the MS/MS spectrum of Omeprazole Sulfide are detailed in the table below.
| Precursor Ion (m/z) | Fragment Ion (m/z) | Proposed Structure / Neutral Loss |
| 330.1 [M+H]⁺ | 182.1 | [4-methoxy-3,5-dimethylpyridine-2-yl]methylium |
| 330.1 [M+H]⁺ | 165.1 | [5-methoxy-1H-benzo[d]imidazol-2-yl]thiolium |
| 330.1 [M+H]⁺ | 149.1 | Loss of the pyridinylmethylthio moiety |
This interactive table summarizes the primary fragmentation pathways for Omeprazole Sulfide in MS/MS analysis.
Vibrational Spectroscopy
FTIR spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate at specific frequencies. The resulting spectrum is a plot of absorbance versus wavenumber, which is used to identify the functional groups present.
The FTIR spectrum of Omeprazole Sulfide shows characteristic absorptions for its aromatic rings, ether linkages, and amine groups. A crucial diagnostic feature is the absence of the strong sulfoxide (S=O) stretching band, which is prominently observed in the spectrum of Omeprazole itself (typically around 1010-1040 cm⁻¹). brjac.com.brresearchgate.net This absence confirms the reduction of the sulfoxide to a sulfide.
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
| ~3400 | N-H Stretch | Benzimidazole N-H |
| ~3050 | C-H Stretch (Aromatic) | Pyridine & Benzimidazole Rings |
| ~2950 | C-H Stretch (Aliphatic) | Methyl & Methylene (B1212753) Groups |
| ~1620 | C=N Stretch | Benzimidazole Ring |
| ~1580 | C=C Stretch | Aromatic Rings |
| ~1200 | C-O-C Stretch (Aryl Ether) | Methoxy Groups |
This interactive table presents the expected characteristic FTIR absorption bands for Omeprazole Sulfide.
Raman spectroscopy is a complementary vibrational technique that relies on the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations, providing a detailed molecular fingerprint.
Similar to FTIR, the Raman spectrum of Omeprazole Sulfide is distinguished from that of Omeprazole by the lack of a band corresponding to the S=O group. researchgate.net The technique is highly specific and can be used to differentiate between various related compounds and even polymorphic forms. google.com The Raman spectrum is characterized by sharp bands corresponding to the vibrations of the benzimidazole and pyridine ring systems.
| Raman Shift (cm⁻¹) | Vibrational Mode Assignment |
| ~1585 | Pyridine ring stretching |
| ~1360 | Benzimidazole ring vibration |
| ~1260 | C-S (Thioether) stretching |
| ~890 | Ether (C-O-C) group stretching |
This interactive table highlights key Raman shifts useful for the molecular fingerprinting of Omeprazole Sulfide.
X-ray Crystallography
X-ray crystallography is the definitive method for determining the three-dimensional atomic structure of a crystalline solid.
Single crystal X-ray diffraction (SCXRD) provides precise information on bond lengths, bond angles, and the absolute configuration of a molecule. Research has confirmed that X-ray characterization has been successfully performed on Omeprazole Sulfide (referred to by its synonym, Pyrmetazole), establishing its exact molecular geometry and crystal packing. whiterose.ac.uk This technique is the gold standard for unambiguous structural proof, yielding data such as the crystal system, space group, and unit cell dimensions.
| Crystallographic Parameter | Description |
| Crystal System | The classification of the crystal based on its axial system (e.g., Monoclinic, Orthorhombic). |
| Space Group | The group of symmetry operations that describe the crystal's structure. |
| Unit Cell Dimensions (a, b, c) | The lengths of the edges of the unit cell. |
| Unit Cell Angles (α, β, γ) | The angles between the axes of the unit cell. |
| Z | The number of molecules per unit cell. |
This interactive table outlines the fundamental parameters determined by single crystal X-ray diffraction analysis.
The data from SCXRD allows for a detailed conformational analysis of the molecule in its solid-state. For the Omeprazole family of compounds, a key conformational feature is the relative orientation of the benzimidazole and pyridine rings. whiterose.ac.uk In the solid state, Omeprazole Sulfide adopts a specific, non-planar conformation. The analysis reveals the torsion angles between the two heterocyclic ring systems, which are linked by the flexible methylene-thioether bridge. This "folded" conformation is a characteristic structural aspect that influences the molecule's crystal packing and intermolecular interactions, such as hydrogen bonding involving the benzimidazole N-H group.
Chromatographic Separation and Purification Methodologies
The synthesis and isolation of this compound, a key intermediate in the production of Omeprazole, rely on precise analytical and preparative techniques to ensure purity and monitor reaction progress. Chromatographic methods are central to achieving the high-quality standards required for pharmaceutical manufacturing. These techniques exploit the differential partitioning of the compound between a stationary phase and a mobile phase to achieve separation from starting materials, by-products, and other impurities.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Isolation
High-Performance Liquid Chromatography (HPLC) is an indispensable tool for the analysis of Omeprazole and its related substances, including the sulfide intermediate. It is widely used for quantitative purity assessment and for the isolation of reference standards. Reversed-phase HPLC (RP-HPLC) is the most common modality employed for this purpose.
Detailed research has led to the development of numerous validated HPLC methods capable of separating this compound from closely related impurities, such as the corresponding sulfone and unreacted precursors. Separation is typically achieved on C8 or C18 columns. researchgate.netchromatographyonline.com The mobile phase often consists of a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic modifier like acetonitrile. researchgate.netnih.gov The pH of the mobile phase is a critical parameter, with values often adjusted to the neutral or slightly alkaline range (pH 7.3-9.5) to ensure good peak shape and resolution. researchgate.netnih.gov UV detection is commonly performed at wavelengths between 280 nm and 305 nm, where the benzimidazole chromophore exhibits strong absorbance. researchgate.netnih.gov
Modern approaches using Ultra-High-Performance Liquid Chromatography (UHPLC) on core-shell columns have been developed to offer faster and more efficient separations, significantly reducing analysis time while improving resolution. nih.gov These methods are robust and can be transferred to conventional HPLC systems for routine quality control. chromatographyonline.com
Table 1: Representative HPLC Conditions for Analysis of Omeprazole and Related Compounds
| Parameter | Condition 1 | Condition 2 | Condition 3 |
|---|---|---|---|
| Column | Zorbax Extend C18 (150 x 4.6 mm, 5µm) researchgate.net | Monolithic Chromolith RP-18 (50 x 2.0 mm) scielo.brresearchgate.net | Chiralcel OD-H (250 x 4.6 mm, 5µm) nih.gov |
| Mobile Phase | Acetonitrile:Water:Triethylamine (pH 9.5) (Gradient) researchgate.net | A: 0.15% TFA in Water B: 0.15% TFA in Acetonitrile (Gradient) scielo.brresearchgate.net | n-Hexane:Ethanol (B145695):Methanol (B129727) (Isocratic) nih.gov |
| Flow Rate | 0.8 mL/min researchgate.net | 1.0 mL/min scielo.brresearchgate.net | 1.0 mL/min nih.gov |
| Detection (UV) | 280 nm researchgate.net | 220 nm scielo.brresearchgate.net | 301 nm nih.gov |
| Temperature | 25°C researchgate.net | 30°C scielo.brresearchgate.net | Not Specified |
Flash Chromatography for Preparative Scale Purification
Following the synthesis of this compound, preparative scale purification is necessary to remove inorganic by-products, unreacted starting materials, and other impurities before proceeding to the subsequent oxidation step. While simple crystallization and washing are sometimes used, flash chromatography is a highly effective and widely adopted method for achieving high purity on a larger scale. chemicalbook.comsphinxsai.com
This technique utilizes a column packed with a stationary phase, typically silica (B1680970) gel, and a solvent system (mobile phase) is passed through the column under moderate pressure. The choice of solvent system is critical and is usually determined by preliminary studies using Thin-Layer Chromatography (TLC). The goal is to select a mobile phase that provides good separation between the desired sulfide compound and its impurities.
In the context of this compound purification, flash chromatography efficiently removes polar starting materials, such as 2-mercapto-5-methoxybenzimidazole, and other by-products from the less polar product. The crude reaction mixture is loaded onto the column and eluted with the chosen solvent system. Fractions are collected and analyzed (often by TLC) to identify those containing the pure product, which are then combined and concentrated to yield the purified sulfide intermediate.
Thin-Layer Chromatography (TLC) for Reaction Monitoring
Thin-Layer Chromatography (TLC) is a rapid, simple, and cost-effective technique used extensively to monitor the progress of the reaction that forms this compound. sphinxsai.comgoogle.com By periodically sampling the reaction mixture and analyzing it by TLC, chemists can qualitatively track the consumption of reactants and the formation of the product. google.comresearchgate.net
A small aliquot of the reaction mixture is spotted onto a TLC plate (e.g., silica gel 60 F254). The plate is then developed in a chamber containing an appropriate mobile phase, which is often a mixture of solvents like chloroform (B151607) and methanol. nih.gov For instance, a mobile phase of chloroform–methanol (9:1, v/v) has been used for separating omeprazole from its degradation products. nih.gov After development, the separated spots are visualized, typically under UV light, where the compounds appear as dark spots on a fluorescent background.
The completion of the reaction is indicated by the disappearance of the starting material spots and the appearance of a new spot corresponding to the this compound product. google.com The relative positions of the spots (Rf values) help in identifying the components of the mixture. This real-time monitoring prevents incomplete reactions or the formation of excess by-products, making it a crucial tool for process optimization. sphinxsai.com
Chemical Reactivity and Transformation Pathways
Oxidation Reactions of the Sulfide (B99878) Moiety
The sulfide group in Omeprazole (B731) Acid Methyl Ester Sulfide is a key site for chemical modification, primarily through oxidation. The controlled oxidation of this moiety is a critical step in the synthesis of pharmacologically active sulfoxide (B87167) derivatives.
The selective oxidation of the sulfide to a sulfoxide is a fundamental transformation in the synthesis of omeprazole and its analogues. researchgate.net This reaction requires careful selection of oxidizing agents and reaction conditions to prevent over-oxidation to the corresponding sulfone. researchgate.net A variety of reagents have been employed for this purpose, with hydrogen peroxide often being a preferred green oxidant. mdpi.com The selectivity of the oxidation can be controlled by the stoichiometry of the oxidizing agent and the use of specific catalysts. organic-chemistry.org For instance, catalytic systems involving metals like molybdenum have been shown to facilitate the selective oxidation of sulfides to sulfoxides. mdpi.com
Commonly used oxidizing agents for the selective conversion of benzimidazole (B57391) sulfides to sulfoxides include m-chloroperoxybenzoic acid (m-CPBA) and sodium periodate. scispace.comscielo.org.mx The choice of solvent and temperature also plays a crucial role in achieving high selectivity. To minimize the formation of the sulfone byproduct, it is essential to carefully monitor the reaction and control the amount of oxidant added. acsgcipr.org
Table 1: Reagents for Selective Sulfide to Sulfoxide Oxidation
| Oxidizing Agent | Catalyst/Conditions | Key Features |
| Hydrogen Peroxide (H₂O₂) | Metal catalysts (e.g., Molybdenum-based) | Environmentally friendly, selectivity can be controlled by the catalyst. mdpi.com |
| m-Chloroperoxybenzoic acid (m-CPBA) | Dichloromethane (B109758), diethyl ether | Effective oxidizing agent, but can be expensive and may lead to over-oxidation if not controlled. scispace.comgoogle.com |
| Sodium Periodate (NaIO₄) | Acidic medium | Provides selective oxidation to the sulfoxide. scielo.org.mx |
| Magnesium monoperoxyphthalate | - | An alternative peroxy acid for oxidation. google.com |
While the selective formation of the sulfoxide is often the desired outcome, the sulfide can be further oxidized to the corresponding sulfone under more vigorous conditions. researchgate.net This over-oxidation is generally considered an impurity in the synthesis of omeprazole but is a possibility if the reaction is not carefully controlled. sphinxsai.com The formation of the sulfone involves the addition of a second oxygen atom to the sulfur atom of the sulfoxide.
Stronger oxidizing agents or an excess of the oxidant used for the sulfoxide formation can lead to the sulfone. organic-chemistry.org For example, using an excess of hydrogen peroxide in the presence of certain catalysts can drive the reaction towards the sulfone. organic-chemistry.org Niobium carbide has been reported as a catalyst that efficiently affords the corresponding sulfones from sulfides using 30% hydrogen peroxide. organic-chemistry.org The synthesis of omeprazole sulfone is often carried out intentionally for its use as a reference standard in quality control analyses of omeprazole. google.com One reported method for synthesizing omeprazole sulfone involves dissolving the omeprazole thioether in dichloromethane and adding m-chloroperoxybenzoic acid. google.com
Table 2: Conditions Favoring Sulfone Formation
| Oxidizing Agent | Catalyst/Conditions | Outcome |
| Hydrogen Peroxide (H₂O₂) | Niobium carbide | Efficiently affords the corresponding sulfone. organic-chemistry.org |
| m-Chloroperoxybenzoic acid (m-CPBA) | Excess reagent | Drives the oxidation past the sulfoxide stage to the sulfone. google.com |
| Potassium Permanganate (KMnO₄) | - | A strong oxidizing agent capable of oxidizing sulfides to sulfones. researchgate.net |
The oxidation of sulfides to sulfoxides and subsequently to sulfones is believed to proceed through a one-step oxygen-transfer mechanism, particularly when peroxides are used as the oxidant. researchgate.net This involves an electrophilic attack of the sulfur atom on one of the oxygen atoms of the peroxide, leading to the breaking of the O-O bond and the formation of the S=O bond. researchgate.net
In the context of asymmetric synthesis, such as the production of esomeprazole (B1671258) (the (S)-enantiomer of omeprazole), the mechanism of oxidation has been studied in detail. researchgate.net In these cases, chiral catalysts, often titanium-based complexes with chiral ligands like tartrates, are employed. researchgate.netwhiterose.ac.uk Mechanistic studies suggest that the enantioselectivity is governed by the formation of a chiral catalyst-oxidant complex that preferentially delivers the oxygen atom to one face of the prochiral sulfide. researchgate.net Hydrogen bonding between the N-H of the benzimidazole ring and the chiral tartrate ligand on the titanium catalyst has been identified as a crucial interaction for enantioselection. researchgate.net The oxidation is thought to occur via an "out-of-sphere" mechanism, where the sulfide substrate does not directly coordinate to the titanium center. researchgate.net
Hydrolysis and Esterification Chemistry of the Methyl Ester Group
The methyl ester group of Omeprazole Acid Methyl Ester Sulfide is susceptible to hydrolysis and can participate in transesterification reactions. These reactions are significant as they can lead to the formation of the corresponding carboxylic acid or other ester derivatives.
The hydrolysis of the methyl ester to the corresponding carboxylic acid can be achieved under either acidic or alkaline conditions. chemguide.co.uk
Acid-Catalyzed Hydrolysis : This reaction is typically carried out by heating the ester with a dilute acid, such as hydrochloric or sulfuric acid. chemguide.co.uk The reaction is reversible, and to drive it to completion, an excess of water is used. chemguide.co.uk
Alkaline-Catalyzed Hydrolysis (Saponification) : This is a more common method for ester hydrolysis as the reaction is irreversible. chemguide.co.uk The ester is heated with a dilute alkali, such as sodium hydroxide (B78521). chemguide.co.uk This process yields the salt of the carboxylic acid and the alcohol. To obtain the free carboxylic acid, the resulting salt is then acidified. chemguide.co.uk
The kinetics of omeprazole degradation, which is related to the stability of the entire molecule including the ester group under various pH conditions, has been studied. Omeprazole is known to be acid-labile, with its stability increasing at higher pH values. mdpi.com The degradation of omeprazole in solution has been found to follow pseudo-first-order kinetics and is acid-catalyzed. chula.ac.th The rate of degradation is significantly influenced by pH, being rapid at low pH values and much slower in alkaline conditions. chula.ac.th
Table 3: Comparison of Ester Hydrolysis Conditions
| Condition | Reagents | Key Features |
| Acidic Hydrolysis | Dilute acid (e.g., HCl, H₂SO₄), excess water | Reversible reaction. chemguide.co.uk |
| Alkaline Hydrolysis (Saponification) | Dilute alkali (e.g., NaOH) | Irreversible reaction, forms the carboxylate salt. chemguide.co.uk |
Transesterification is the process of exchanging the alkoxy group of an ester with that of an alcohol. This reaction can also be catalyzed by either an acid or a base. masterorganicchemistry.com
Acid-Catalyzed Transesterification : In this mechanism, the acid protonates the carbonyl oxygen of the ester, making the carbonyl carbon more electrophilic. A molecule of the new alcohol then attacks the carbonyl carbon, leading to a tetrahedral intermediate. After a series of proton transfer steps, the original alkoxy group is eliminated as an alcohol, and the new ester is formed. masterorganicchemistry.com
Base-Catalyzed Transesterification : This process is initiated by the deprotonation of the new alcohol to form an alkoxide. The alkoxide then acts as a nucleophile, attacking the carbonyl carbon of the ester. This results in a tetrahedral intermediate, from which the original alkoxy group is expelled to form the new ester. masterorganicchemistry.com
For this compound, transesterification could be used to synthesize different ester derivatives by reacting it with various alcohols in the presence of a suitable catalyst. The reaction conditions, such as the choice of alcohol, catalyst, and temperature, would influence the rate and efficiency of the transesterification process. ekb.eg
Reactivity of Heterocyclic Nitrogen Atoms
The structure of Omeprazole Sulfide contains two distinct heterocyclic systems: a benzimidazole ring and a pyridine (B92270) ring. The nitrogen atoms within these rings exhibit characteristic nucleophilic and basic properties, which govern a significant portion of the molecule's reactivity.
Alkylation and Acylation Reactions
The nitrogen atoms in Omeprazole Sulfide are susceptible to electrophilic attack, leading to alkylation and acylation products.
Benzimidazole Nitrogens: The benzimidazole moiety possesses two nitrogen atoms. The N-1 nitrogen is part of a secondary amine (N-H) and is typically the primary site for alkylation and acylation due to its nucleophilicity. In contrast, the N-3 nitrogen is a tertiary amine, part of an imine functional group, and is less nucleophilic. Reactions with alkyl halides or acyl chlorides would preferentially occur at the N-1 position. While specific studies on Omeprazole Sulfide are limited, the functionalization of the N-1 position is a common strategy in the derivatization of benzimidazole-containing compounds to modulate their biological activity. nih.gov
Pyridine Nitrogen: The nitrogen atom in the pyridine ring also possesses a lone pair of electrons, rendering it nucleophilic and basic. It can react with strong alkylating agents, such as methyl iodide, to form a quaternary pyridinium salt. This reactivity is influenced by the electron-donating effects of the two methyl and one methoxy substituent on the pyridine ring, which increase the electron density on the nitrogen atom, enhancing its nucleophilicity compared to unsubstituted pyridine. Oxidation of this nitrogen can also occur, leading to the corresponding N-oxide, which is a known impurity in the synthesis of related proton pump inhibitors. sphinxsai.comresearchgate.net
Protonation Equilibria and Basicity Studies
The basicity of the nitrogen atoms is critical to the molecule's behavior in acidic environments. The pyridine nitrogen is the most basic site, readily undergoing protonation.
Spectrophotometric and potentiometric studies on the closely related compound Omeprazole (the sulfoxide) provide insight into the likely protonation behavior of the sulfide analogue. The electron-withdrawing nature of the sulfoxide group in Omeprazole decreases the basicity of the heterocyclic nitrogens. Conversely, the sulfide group in Omeprazole Sulfide is less electron-withdrawing, suggesting that Omeprazole Sulfide is a stronger base than Omeprazole.
For Omeprazole, two pKa values are reported. The first protonation occurs on the pyridine nitrogen, with reported pKa values in the range of 4.06 to 7.1. researchgate.netnih.gov The second pKa, associated with the deprotonation of the benzimidazole N-H, is significantly higher, around 14.7, indicating it is a very weak acid. researchgate.net
| Compound | Ionizable Group | Reported pKa |
| Omeprazole | Pyridine N (Protonation) | ~4.1 - 7.1 researchgate.netnih.gov |
| Omeprazole | Benzimidazole N-H (Deprotonation) | ~14.7 researchgate.net |
| Omeprazole Sulfide | Pyridine N (Protonation) | Expected to be > 4.1 |
| Omeprazole Sulfide | Benzimidazole N-H (Deprotonation) | Expected to be > 14.7 |
| This table presents experimental pKa values for Omeprazole and inferred relative values for Omeprazole Sulfide based on electronic effects. |
The enhanced basicity of the pyridine nitrogen in Omeprazole Sulfide compared to Omeprazole is due to the reduced inductive electron-withdrawing effect of the sulfide linker versus the sulfoxide linker.
Electrophilic and Nucleophilic Substitution Reactions at Aromatic Rings
Regioselectivity and Mechanistic Pathways
The regioselectivity of substitution reactions on the aromatic rings of Omeprazole Sulfide is dictated by the electronic properties of the existing substituents. wikipedia.org
Benzimidazole Ring: This ring is substituted with a methoxy group at position 5 and the alkylthio group at position 2. The methoxy group (–OCH₃) is a strongly activating, ortho-, para-directing group for electrophilic aromatic substitution due to its resonance effect. libretexts.org The alkylthio bridge (–S-R) is also activating and ortho-, para-directing. Therefore, electrophilic attack is predicted to occur preferentially at the C4 and C6 positions, and to a lesser extent at the C7 position. Friedel-Crafts reactions on substituted benzimidazoles often require harsh conditions, such as superacids, due to the deactivating effect of protonation on the heterocyclic ring under acidic conditions. nih.gov
Pyridine Ring: The pyridine ring is generally less reactive towards electrophilic substitution than benzene (B151609) rings. However, it is highly activated by three electron-donating substituents: two methyl groups (at C3 and C5) and a methoxy group (at C4). These groups direct incoming electrophiles to the available C6 position. Nucleophilic aromatic substitution, while common for pyridines with electron-withdrawing groups, is unlikely for this electron-rich ring unless a leaving group is present.
The general mechanism for electrophilic aromatic substitution involves the attack of the aromatic π-electron system on an electrophile (E⁺) to form a resonance-stabilized carbocation intermediate (arenium ion), followed by the loss of a proton to restore aromaticity. libretexts.org
Thermal and Photochemical Degradation Pathways in vitro
Omeprazole Sulfide, like its sulfoxide counterpart, is susceptible to degradation under thermal and photolytic stress. The primary reactive site is the sulfide bridge, which is prone to oxidation.
Identification of Degradation Products
Studies on the degradation of Omeprazole and related proton pump inhibitors reveal several transformation pathways, some of which involve or lead to the sulfide analogue.
Thermal Degradation: Omeprazole has been shown to decompose starting at temperatures around 135°C. nih.govingentaconnect.com While Omeprazole Sulfide is expected to be more thermally stable than the sulfoxide, high temperatures can lead to cleavage of the methylene-sulfide bridge or oxidation if an oxidizing agent is present. The primary thermal degradation products would likely arise from oxidation to Omeprazole (sulfoxide) and the corresponding sulfone.
Photochemical Degradation: Omeprazole is known to be labile to light, especially UV light. akjournals.comunina.itresearchgate.net Its degradation in aqueous solutions is accelerated by irradiation. unina.itresearchgate.net Photodegradation pathways for Omeprazole Sulfide are expected to be similar and may involve two main processes:
Oxidation: The sulfide moiety can be photo-oxidized to the sulfoxide (Omeprazole) and subsequently to the sulfone (Omeprazole Sulfone).
Fragmentation: Cleavage of the C-S bonds or the CH₂-S bond can occur, leading to the formation of separate benzimidazole and pyridine derivatives. Studies on Omeprazole have identified degradation products such as 5-methoxy-1H-benzo[d]imidazol-2(3H)-one (Benzimidazolone 3) and pyridine fragments. unina.it Similar fragments would be expected from the degradation of Omeprazole Sulfide. Under certain conditions, Omeprazole itself degrades back to Omeprazole Sulfide, indicating the sulfide can be both a precursor and a product in these complex pathways. unina.it
| Stress Condition | Potential Degradation Product | Plausible Pathway |
| Oxidation (Chemical, Thermal, Photo) | Omeprazole (Sulfoxide) | Oxidation of the sulfide bridge sphinxsai.com |
| Oxidation (Chemical, Thermal, Photo) | Omeprazole Sulfone | Further oxidation of the sulfoxide sphinxsai.com |
| Photolysis / Hydrolysis | 5-methoxy-1H-benzimidazole-2-thiol | Cleavage of the S-CH₂ bond |
| Photolysis / Hydrolysis | (4-methoxy-3,5-dimethylpyridin-2-yl)methanol | Cleavage of the S-CH₂ bond |
| Photolysis / Hydrolysis | 5-methoxy-1H-benzo[d]imidazol-2(3H)-one | Fragmentation and rearrangement unina.it |
| This table summarizes the potential degradation products of Omeprazole Sulfide based on known pathways for related compounds. |
Elucidation of Reaction Mechanisms
The reactivity of this compound is primarily governed by the interplay of its constituent functional groups: the sulfide linkage, the benzimidazole and pyridine rings, and the methyl ester group. The reaction mechanisms can be categorized based on the transformations involving these key reactive centers.
Oxidation of the Sulfide Moiety:
The sulfur atom in the sulfide bridge is susceptible to oxidation, a key step in the synthesis of omeprazole and its analogues. The reaction typically proceeds via a nucleophilic attack of the sulfur on an oxidizing agent.
Mechanism with Peroxy Acids: When a peroxy acid (like m-CPBA) is used, the reaction is thought to proceed through a concerted mechanism or via a transient persulfoxide intermediate. The lone pair of electrons on the sulfur atom attacks the electrophilic oxygen of the peroxy acid, leading to the formation of the sulfoxide. Further oxidation under more forcing conditions can yield the corresponding sulfone.
Metal-Catalyzed Oxidation: In the presence of metal catalysts, the mechanism can be more complex, often involving the formation of a metal-peroxo species that acts as the active oxidant.
Acid-Catalyzed Transformations:
In acidic environments, this compound can undergo complex rearrangements, drawing parallels to the degradation of omeprazole itself.
Protonation and Cyclization: The initial step involves the protonation of the benzimidazole or pyridine nitrogen atoms. This is followed by an intramolecular nucleophilic attack of the pyridine nitrogen onto the C2 carbon of the benzimidazole ring. This process can lead to the formation of a spiro intermediate.
Formation of Reactive Intermediates: The spiro intermediate is generally unstable and can undergo further reactions. These pathways can lead to the formation of sulfenic acid derivatives, which are known to be reactive species. While the direct conversion of omeprazole to its active sulfenamide form is well-documented, the analogous transformations for the sulfide precursor are less studied but are mechanistically plausible.
Hydrolysis of the Methyl Ester:
The methyl ester group on the pyridine ring can be hydrolyzed under both acidic and basic conditions to yield the corresponding carboxylic acid.
Acid-Catalyzed Hydrolysis: Under acidic conditions, the carbonyl oxygen of the ester is protonated, increasing the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of methanol (B129727) yield the carboxylic acid.
Base-Catalyzed Hydrolysis (Saponification): In the presence of a base, such as hydroxide, a nucleophilic acyl substitution occurs. The hydroxide ion attacks the carbonyl carbon, forming a tetrahedral intermediate. The departure of the methoxide ion, which is a stronger base than the resulting carboxylate, drives the reaction forward to produce the carboxylate salt. Subsequent acidification yields the carboxylic acid.
Detailed Research Findings
While specific kinetic and mechanistic studies on this compound are not extensively available in the public domain, the reactivity of its core functional groups is well-established in organic chemistry. The following table summarizes the expected reactivity and transformation pathways based on analogous chemical systems.
| Functional Group | Reaction Type | Conditions | Expected Products | Mechanistic Notes |
| Sulfide | Oxidation | Peroxy acids (e.g., m-CPBA) | Sulfoxide, Sulfone | Nucleophilic attack of sulfur on the oxidant. |
| Benzimidazole/Pyridine | Acid-Catalyzed Rearrangement | Strong Acid (e.g., HCl) | Spiro intermediates, Sulfenic acid derivatives | Protonation followed by intramolecular cyclization. |
| Methyl Ester | Hydrolysis | Acidic (e.g., H₃O⁺) or Basic (e.g., OH⁻) | Carboxylic Acid | Nucleophilic acyl substitution via a tetrahedral intermediate. |
Theoretical and Computational Chemistry Studies
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have become a cornerstone in the study of molecules like Omeprazole (B731) Acid Methyl Ester Sulfide (B99878). These calculations provide a detailed picture of the molecule's electronic landscape.
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For Omeprazole Acid Methyl Ester Sulfide, DFT calculations, often employing functionals like B3LYP with a basis set such as 6-31G+(d,p), are utilized to determine the most stable three-dimensional arrangement of its atoms—its optimized geometry. acs.orgnih.gov These calculations are crucial for understanding the molecule's foundational properties.
Table 1: Representative Calculated Geometric Parameters for a Benzimidazole (B57391) Core Structure (Note: This table presents typical data for a benzimidazole derivative as direct data for this compound is not explicitly available in the cited literature.)
| Parameter | Calculated Value (Å or degrees) |
| C=N bond length | 1.321 |
| C-N bond length | 1.387 |
| N-H bond length | 1.012 |
| C-S bond length | 1.780 |
| Benzene (B151609) ring C-C bond lengths | 1.390 - 1.410 |
| Pyridine (B92270) ring C-C bond lengths | 1.385 - 1.405 |
| Dihedral Angle (Benzimidazole-Pyridine) | ~60-80° |
This interactive table is based on generalized findings for benzimidazole structures in computational studies.
Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity. A smaller gap suggests a molecule is more reactive and less stable. nih.gov
For derivatives of Omeprazole, the HOMO is typically localized on the electron-rich benzimidazole and pyridine rings, while the LUMO is distributed over the entire molecule. escholarship.org The HOMO-LUMO energy gap can be influenced by the presence of electron-donating or electron-withdrawing groups on these rings. acs.orgnih.gov For instance, electron-donating groups can increase the HOMO energy level, leading to a smaller energy gap and increased reactivity. acs.orgnih.gov
Table 2: Representative Frontier Molecular Orbital Energies for Omeprazole Analogues (Note: Data is based on studies of Omeprazole and its analogues as specific values for the sulfide are not provided in the cited literature.)
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |
| Omeprazole Analogue 1 | -5.89 | -1.25 | 4.64 |
| Omeprazole Analogue 2 | -6.02 | -1.48 | 4.54 |
| Omeprazole Analogue 3 | -5.75 | -1.10 | 4.65 |
This interactive table illustrates typical HOMO-LUMO energy values for related compounds.
Natural Bond Orbital (NBO) analysis provides a detailed picture of the electron density distribution in a molecule, offering insights into bonding interactions, charge transfer, and hyperconjugative effects that contribute to molecular stability. orientjchem.org In molecules with multiple heteroatoms and conjugated systems like this compound, NBO analysis can reveal significant delocalization of electron density. orientjchem.org
Computational methods, particularly DFT, are widely used to predict spectroscopic parameters. The calculated NMR chemical shifts, obtained using methods like Gauge-Independent Atomic Orbital (GIAO), can be correlated with experimental data to aid in structure elucidation and assignment of signals. nih.gov Theoretical calculations of vibrational frequencies (e.g., from FT-IR and Raman spectroscopy) can also be performed. derpharmachemica.com These calculated frequencies, when compared with experimental spectra, help in the assignment of vibrational modes to specific functional groups and motions within the molecule. derpharmachemica.com For complex molecules, computational prediction of spectra is an invaluable tool for interpretation. nih.gov
Table 3: Representative Predicted Vibrational Frequencies for Benzimidazole Derivatives (Note: This table shows typical predicted frequencies for key functional groups in benzimidazole-related structures.)
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) |
| N-H stretch | 3400 - 3500 |
| C-H stretch (aromatic) | 3000 - 3100 |
| C=N stretch | 1610 - 1640 |
| C=C stretch (aromatic) | 1450 - 1600 |
| C-O stretch | 1200 - 1250 |
This interactive table presents representative predicted vibrational frequencies.
Molecular Dynamics (MD) Simulations
While quantum chemical calculations provide insights into the static properties of a single molecule, molecular dynamics (MD) simulations offer a view of the dynamic behavior of a molecule over time, including its flexibility and conformational changes.
MD simulations can be used to explore the conformational landscape of this compound. By simulating the motion of the molecule in a solvent environment, researchers can identify the most stable conformations and the energy barriers between them. rsc.org These simulations provide information on the flexibility of different parts of the molecule, such as the rotation around the methylene (B1212753) bridge connecting the benzimidazole and pyridine rings. rsc.org Studies on omeprazole and its analogues have used MD simulations to understand their binding modes with target proteins, which is influenced by their conformational flexibility. nih.govnih.gov The root-mean-square deviation (RMSD) of the atomic positions over the course of a simulation can indicate the stability of a particular conformation. researchgate.net
Reaction Mechanism Predictions and Energy Landscapes
Computational studies, particularly those using Density Functional Theory (DFT), have been instrumental in mapping the reaction pathways of omeprazole and its analogues. A critical area of investigation has been the acid-activated conversion of omeprazole (a sulfoxide) into its active form, a cyclic sulfenamide, which inhibits the gastric H⁺,K⁺-ATPase.
This multi-step process involves:
Protonation of the pyridine and benzimidazole rings.
Intramolecular rearrangement to form a spiro intermediate.
Formation of a sulfenic acid intermediate.
Reaction of the sulfenic acid with a cysteine residue on the proton pump to form a stable disulfide bond, or intramolecularly to form the sulfenamide.
DFT calculations have shown that the formation of the disulfide complex with cysteine is the rate-determining step in the inhibition process and is thermodynamically favored over the formation of the tetracyclic sulfenamide.
For this compound, the initial stages of a reaction would differ significantly as it is a sulfide, not a sulfoxide (B87167). The conversion to an active inhibitor would first require oxidation of the sulfide to a sulfoxide. The subsequent acid-catalyzed rearrangement would then proceed. Computational modeling could predict the energy landscape for this initial oxidation step, followed by the established activation pathway. DFT calculations would be essential to model the geometry of the reactants, products, and transition states, thereby constructing a complete reaction energy profile and identifying the rate-limiting steps for this specific compound.
The characterization of transition states is a cornerstone of computational reaction mechanism studies, providing the activation energy barrier that governs reaction rates. For the reactions of omeprazole, DFT calculations have been used to locate and characterize the key transition states. For instance, in the metabolic hydroxylation of omeprazole by cytochrome P450 enzymes, the activation free energy barriers for hydrogen abstraction from the R- and S-enantiomers have been calculated. Similarly, the transition state for the formation of the disulfide bond between S-omeprazole's sulfenic acid intermediate and a cysteine residue has been identified as the rate-determining step in the proton pump inhibition process.
These computational studies determine the transition state geometry and calculate the activation energy, which is the energy difference between the transition state and the preceding intermediate. The stability of these transition states can be influenced by factors such as intramolecular hydrogen bonding.
To understand the reactivity of this compound, similar computational transition state searches would be necessary. The table below presents calculated activation free energy barriers for key reactions of omeprazole, illustrating the type of data that would need to be generated for its sulfide ester derivative to understand its reaction kinetics.
| Reaction | System | Activation Free Energy (kcal/mol) | Computational Method |
|---|---|---|---|
| Hydrogen Abstraction (Metabolism) | R-Omeprazole + CYP2C19 | 15.7 | DFT: B3LYP-D3/6-311+G(d,p) |
| Hydrogen Abstraction (Metabolism) | S-Omeprazole + CYP2C19 | 17.5 | DFT: B3LYP-D3/6-311+G(d,p) |
| Sulfoxidation (Metabolism) | S-Omeprazole + CYP3A4 | 9.9 | DFT: B3LYP-D3/6-311+G(d,p) |
| Disulfide Bond Formation (Inhibition) | S-Omeprazole vs. Timoprazole | 5.5 (lower for S-Omeprazole) | DFT: M062X/6-31++G(d,p) |
Modeling of reaction energetics provides quantitative data on the stability of different chemical states and the thermodynamic driving forces of a reaction. For omeprazole derivatives, computational studies have calculated key energetic parameters that correlate with their pharmacological activity. Molecular docking studies, for example, predict the binding affinity of omeprazole analogues to their protein target. These studies have shown that modifications to the omeprazole structure can lead to enhanced binding energies.
Furthermore, post-simulation analyses like the Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) method provide binding free energy values that indicate the strength of a compound-protein interaction. DFT calculations also yield crucial data on thermodynamic stability and chemical reactivity through parameters like dipole moments and electrophilicity. For instance, a higher dipole moment can suggest a greater potential for binding affinity and nonbonding interactions.
For this compound, a similar computational approach would be required to model its reaction energetics and kinetics. The table below summarizes binding energy data for several omeprazole analogues, which serves as an example of the type of information that could be generated for the target compound to assess its potential as a proton pump inhibitor.
| Compound | Target Protein | Binding Energy (kcal/mol) | Computational Method |
|---|---|---|---|
| Omeprazole (OMP) | PTAAC1 | -7.1 | Molecular Docking |
| OMP3 (analogue) | PTAAC1 | -7.3 | Molecular Docking |
| OMP19 (analogue) | PTAAC1 | -8.3 | Molecular Docking |
| OMP21 (analogue) | PTAAC1 | -8.1 | Molecular Docking |
| Pantoprazole | PTAAC1 | -7.2 | Molecular Docking |
| Esomeprazole (B1671258) | PTAAC1 | -7.3 | Molecular Docking |
Role As a Synthetic Intermediate in Complex Organic Synthesis
Precursor in the Synthesis of Related Heterocyclic Compounds
The foundational structure of Omeprazole (B731) Acid Methyl Ester Sulfide (B99878) is a common scaffold in medicinal chemistry, and its role as a precursor is central to the development of more complex molecules. whiterose.ac.uknih.gov
The synthesis of the core benzimidazole-pyridine framework, as seen in Omeprazole Acid Methyl Ester Sulfide, is a well-established process. It typically involves a nucleophilic substitution reaction between a benzimidazole-thiol derivative and a reactive chloromethylpyridine derivative. researchgate.netgoogle.com The sulfide (thioether) linkage is formed by coupling these two key heterocyclic fragments. whiterose.ac.uk While the synthesis of Omeprazole Sulfide (Pyrmetazole) is widely documented, the assembly of this compound follows a similar pathway, differing only in the specific pyridine (B92270) starting material used. pharmaffiliates.comcaymanchem.com
The table below outlines the precursor fragments required for the synthesis of both Omeprazole Sulfide and its acid methyl ester analogue.
| Resulting Compound | Benzimidazole (B57391) Precursor | Pyridine Precursor | Key Reaction Type |
| Omeprazole Sulfide (Pyrmetazole) | 5-Methoxy-1H-benzimidazole-2-thiol | 2-Chloromethyl-3,5-dimethyl-4-methoxypyridine | Nucleophilic Substitution |
| This compound | 5-Methoxy-1H-benzimidazole-2-thiol | Methyl 6-(chloromethyl)-4-methoxy-5-methylnicotinate | Nucleophilic Substitution |
This table illustrates the modular nature of the synthesis, where modification of the pyridine component allows for the creation of different analogues.
The benzimidazole-pyridine scaffold is not merely a final structure but can act as a precursor to more complex polycyclic systems. Under acidic conditions, compounds structurally similar to this compound are known to undergo a rapid and sophisticated intramolecular rearrangement. scispace.com This transformation involves the pyridine nitrogen atom acting as an internal nucleophile, leading to the formation of a tetracyclic sulfenamide. nih.govscispace.com This reaction demonstrates the conversion of the initial scaffold into a rigid, polycyclic architecture. It is anticipated that this compound would undergo a similar acid-catalyzed cyclization, providing a pathway to novel and structurally diverse heterocyclic systems.
Development of New Chemical Reagents
While not a reagent in itself, this compound is a key substrate in transformations that are fundamental to the synthesis of active pharmaceutical ingredients.
The most critical transformation involving this sulfide intermediate is its oxidation to the corresponding sulfoxide (B87167). google.com This step converts the thioether linkage into a sulfinyl group, which is a key structural feature of many proton pump inhibitors. sphinxsai.com This oxidation can be achieved through various methods, ranging from stoichiometric reactions with peracids to more refined catalytic processes. whiterose.ac.ukgoogle.com
The development of stereoselective oxidation methods has been a significant area of research, particularly for producing single-enantiomer drugs like Esomeprazole (B1671258) from its sulfide precursor. whiterose.ac.uk These advanced catalytic systems, often employing metal complexes, are designed to control the chirality at the sulfur atom. whiterose.ac.uk Similar methodologies could be applied to this compound to generate specific stereoisomers of its sulfoxide derivative.
The following table summarizes common oxidation methods used for converting the sulfide to the sulfoxide in related syntheses.
| Oxidizing Agent/System | Catalyst | Typical Conditions | Key Characteristics |
| meta-Chloroperoxybenzoic acid (m-CPBA) | None (Stoichiometric) | Dichloromethane (B109758) solvent | Common, effective, but can lead to over-oxidation to sulfone. sphinxsai.com |
| Hydrogen Peroxide | Vanadium compounds (e.g., Vanadyl acetylacetonate) | Organic solvent | Catalytic method, offers good control. google.com |
| Hydrogen Peroxide | Molybdenum compounds (e.g., Sodium Molybdate) | Organic solvent, absence of base | Generates oxidizing agent in situ. google.com |
| Modified Kagan-type catalyst | Titanium/diethyl tartrate complex | Chiral conditions | Enables asymmetric synthesis for high enantioselectivity (>99.5% ee). whiterose.ac.ukwhiterose.ac.uk |
This table highlights the range of chemical tools available for the crucial sulfide-to-sulfoxide oxidation step.
Strategies for Scaling Up Chemical Production (Laboratory Scale)
The efficient synthesis of this compound and its subsequent conversion to other target molecules on a laboratory scale benefits from modern process optimization strategies.
Research aimed at optimizing the synthesis of structurally related compounds like omeprazole has identified several key areas for process intensification that are directly applicable. researchgate.net The goal is to develop greener, more time- and energy-efficient procedures. researchgate.net One major focus is the modification of reaction media by studying the solubility and protonation of precursors in various solvent mixtures to select an optimal system that enhances reaction rates and simplifies purification. researchgate.net For instance, it has been shown that energetically demanding steps, such as prolonged refluxing, can sometimes be eliminated without compromising yield or purity. researchgate.net Furthermore, continuous flow photochemistry using solid-supported photocatalysts presents a scalable and reusable platform for reactions like photo-oxidation, outperforming traditional homogeneous sensitizers. researchgate.net
Key strategies for laboratory-scale process intensification are outlined below.
| Strategy | Objective | Example Application |
| Solvent Optimization | Improve solubility, enhance reaction rates, simplify workup. | Selecting optimal methanol (B129727)/water ratios based on precursor solubility data. researchgate.net |
| Energy Efficiency | Reduce energy consumption and reaction time. | Replacing high-temperature refluxing with room temperature reactions where feasible. researchgate.net |
| Purification Streamlining | Decrease time and solvent use in product isolation. | Reducing or eliminating lengthy trituration periods for precipitation if product purity is unaffected. researchgate.net |
| Continuous Flow Chemistry | Enhance scalability, safety, and catalyst reusability. | Using immobilized photosensitizers on glass beads for continuous photo-oxidation reactions. researchgate.net |
These strategies contribute to a more efficient and sustainable laboratory-scale production of this compound and its derivatives.
Table of Mentioned Compounds
| Common Name/Identifier | Chemical Name |
| This compound | 4-Methoxy-6-[[(5-methoxy-1H-benzimidazol-2-yl)thio]methyl]-5-methyl-3-pyridinecarboxylic acid methyl ester |
| Omeprazole | 5-Methoxy-2-[[(4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]sulfinyl]-1H-benzimidazole |
| Esomeprazole | (S)-5-Methoxy-2-[[(4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]sulfinyl]-1H-benzimidazole |
| Omeprazole Sulfide (Pyrmetazole, Ufiprazole) | 6-Methoxy-2-[[(4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]thio]-1H-benzimidazole |
| 5-Methoxy-1H-benzimidazole-2-thiol | 5-Methoxy-1,3-dihydro-2H-benzimidazole-2-thione |
| 2-Chloromethyl-3,5-dimethyl-4-methoxypyridine | 2-(Chloromethyl)-4-methoxy-3,5-dimethylpyridine |
| meta-Chloroperoxybenzoic acid (m-CPBA) | 3-Chloroperoxybenzoic acid |
| Vanadyl acetylacetonate | Vanadium(IV) oxide bis(2,4-pentanedionate) |
Batch vs. Flow Chemistry Considerations in the Synthesis of this compound
The industrial synthesis of active pharmaceutical ingredients (APIs) and their intermediates, such as this compound, has traditionally been dominated by batch processing. However, the paradigm is shifting towards continuous flow chemistry, which offers significant advantages in terms of efficiency, safety, and process control. This section explores the comparative aspects of batch and flow chemistry for the production of this key synthetic intermediate.
In conventional batch synthesis , the production of this compound, also known as omeprazole sulfide or pyrmetazole, involves the reaction of 2-mercapto-5-methoxybenzimidazole with 2-chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride in a large vessel. The reagents are loaded into the reactor, and the reaction proceeds over a set period, often several hours, under specific temperature conditions before the product is isolated. While this method is well-established, it presents several challenges. These include potential difficulties in controlling temperature, especially in large-volume exothermic reactions, which can lead to the formation of impurities. The scale-up of batch processes can also be non-linear and problematic, requiring significant redevelopment and validation. Furthermore, the handling of large quantities of reagents and solvents in a single vessel poses inherent safety risks. For instance, a typical batch process for similar sulfoxide compounds might yield around 85% of the product over a duration of 1 to 4 hours under low-temperature conditions, leading to extended processing times nclinnovations.org.
In contrast, flow chemistry offers a more controlled and efficient alternative. In a continuous flow setup, reagents are pumped through a network of tubes or microreactors where they mix and react. The small internal volume of these reactors provides a very high surface-area-to-volume ratio, enabling superior heat and mass transfer. This precise control over reaction parameters minimizes temperature gradients and reduces the formation of byproducts, leading to higher purity and yields. nih.gov
Research into the continuous flow synthesis of related compounds has demonstrated significant improvements over batch methods. For example, the continuous flow synthesis of esomeprazole, the (S)-enantiomer of omeprazole, has been achieved with a high yield and a drastically reduced residence time compared to batch processing. researchgate.net While specific comparative studies on this compound are not extensively published, the principles and observed benefits can be extrapolated. The synthesis of sulfoxide compounds in continuous flow has been reported with reaction times of less than a minute, a stark contrast to the hours required in batch reactors. nclinnovations.org
The advantages of flow chemistry extend to safety and scalability. By handling only small amounts of material at any given time, the risks associated with hazardous reagents and exothermic reactions are significantly mitigated. nih.gov Scaling up production in a flow system is often more straightforward than in a batch process; instead of using larger and potentially less efficient reactors, the system can be run for longer periods or multiple reactor lines can be operated in parallel ("numbering-up" or "scaling-out"). nih.gov
The following interactive data table summarizes the key comparative parameters between batch and flow chemistry for the synthesis of omeprazole sulfide, based on findings for this and closely related processes.
| Parameter | Batch Chemistry | Flow Chemistry |
| Reaction Time | Typically 1-4 hours nclinnovations.org | Often ≤ 1 minute to a few minutes nclinnovations.orgresearchgate.net |
| Yield | Generally good, around 85% nclinnovations.org | Often higher, with examples reaching >95% researchgate.net |
| Heat Transfer | Limited by vessel size, potential for hotspots | Excellent due to high surface-area-to-volume ratio |
| Mass Transfer | Can be inefficient, leading to side reactions | Highly efficient, promoting better mixing and selectivity |
| Safety | Higher risk due to large volumes of reagents | Inherently safer due to small reaction volumes |
| Scalability | Complex, often requires process re-optimization | Simpler, achieved by longer run times or parallelization |
| Process Control | Less precise control over reaction parameters | Precise control over temperature, pressure, and residence time |
| Footprint | Requires large reactor vessels | Compact, smaller equipment footprint |
An Exploration into Future Research Directions for this compound
The compound this compound, a key intermediate in the synthesis of the widely recognized proton pump inhibitor Omeprazole, presents a rich field for future chemical investigation. While its primary role has been established, its unique structural features—a substituted benzimidazole ring linked to a pyridine ring via a methyl sulfide bridge—offer substantial opportunities for novel chemical exploration. This article outlines prospective research avenues focused solely on the chemical studies of this compound, branching into synthetic methodologies, structural analysis, reactivity, analogue development, and its potential applications in materials science.
Q & A
Basic Research Questions
Q. What experimental methods are recommended for synthesizing Omeprazole Acid Methyl Ester Sulfide?
- Methodology : Synthesis typically involves coupling 2-mercapto-5-methoxybenzene imidazole with substrates like 2-chloromethyl-4-methoxy-3,5-lutidine or 4-methoxy-3,5-dimethyl-2-pyridine-methyl bromide. Critical steps include dissolution, crystallization, and separation to ensure purity for subsequent reactions .
Q. How is the solubility of this compound experimentally determined?
- Methodology : The gravimetric method is employed to measure solubility in solvents (ethanol, methanol, acetone, etc.) across 280.35–319.65 K. Data are correlated using the modified Apelblat equation and Buchowski–Ksiazaczak λh equation, with temperature-controlled apparatus ensuring reproducibility .
Q. What solvents are optimal for purification, and how does temperature affect crystallization?
- Methodology : Solvents like methanol, ethanol, and n-propanol show increasing solubility with temperature. Ethyl acetate and acetone exhibit lower solubility, making them suitable for controlled crystallization. Temperature increments of ~10 K significantly enhance solubility, aiding solvent selection for recrystallization .
Advanced Research Questions
Q. How do thermodynamic parameters (ΔG, ΔH, ΔS) inform solubility modeling during purification?
- Methodology : The van’t Hoff equation calculates Gibbs energy (ΔG), enthalpy (ΔH), and entropy (ΔS) for dissolution. For this compound, the process is endothermic (ΔH > 0), with enthalpy contributing ~54% to ΔG, indicating solvent-solute interactions dominate solubility .
Q. How can researchers resolve contradictions in aryl hydrocarbon receptor (AHR) activity studies?
- Methodology : In HepG2 cells, it acts as an AHR antagonist (30–40% inhibition at 1 µM), while in human hepatocytes, it shows agonist activity (50–60% activation at 400 nM). Experimental design must account for cell-specific receptor expression, co-factor availability, and assay conditions (e.g., luciferase reporter systems) to reconcile discrepancies .
Q. What analytical techniques ensure purity and stability of this compound in degradation studies?
- Methodology : High-performance liquid chromatography (HPLC) with UV detection (e.g., DIONEX P680) monitors degradation products like omeprazole sulfone. European Pharmacopoeia standards (e.g., purity C testing) specify limits for related substances (<0.1% for critical impurities) .
Key Considerations for Experimental Design
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
